Acyclovir

Overview

Description

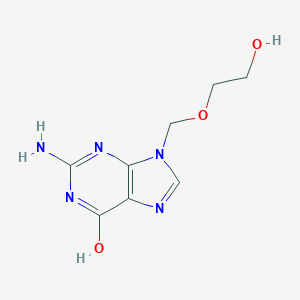

Acyclovir is a synthetic nucleoside analogue with antiviral properties. It is primarily used to treat infections caused by herpes simplex virus and varicella-zoster virus, which include conditions such as genital herpes, cold sores, shingles, and chickenpox . This compound works by inhibiting the replication of viral DNA, thereby reducing the severity and duration of the infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acyclovir can be synthesized through several routes, with one of the most common methods involving the condensation of guanine with 2-(chloromethyl)oxirane. This reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the this compound molecule . Another method involves the use of 5-aminoimidazole-4-carboxamide as a starting material, which undergoes a series of reactions to form this compound .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical synthesis processes. The production involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process is optimized to maximize yield and minimize impurities, ensuring that the this compound produced meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Acyclovir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 8-hydroxy-acyclovir.

Reduction: Reduction reactions can convert this compound to its dihydro form.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the guanine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like ammonia or amines are often employed in substitution reactions.

Major Products

Oxidation: 8-hydroxy-acyclovir

Reduction: Dihydro-acyclovir

Substitution: Various substituted guanine derivatives

Scientific Research Applications

FDA-Approved Indications

Acyclovir is FDA-approved for several conditions:

- Genital Herpes : Effective for both initial and recurrent episodes.

- Herpes Simplex Encephalitis : The first-line treatment for this severe condition.

- Mucocutaneous Herpes : Particularly in immunocompromised patients.

- Varicella-Zoster Virus : Used for the treatment of shingles and chickenpox .

Non-FDA Approved Uses

In addition to its approved uses, this compound has shown efficacy in several non-FDA approved indications:

- Eczema Herpeticum : Particularly in patients with HIV.

- Stromal Keratitis : A case study demonstrated improvement in patients treated with intravenous this compound after initial oral therapy failed .

- Myelopathy Secondary to Varicella-Zoster Virus : Small case series indicated marked improvement in symptoms .

Clinical Case Studies

- HSV Encephalitis :

- Herpes Simplex Keratitis :

- Eczema Herpeticum in HIV Patients :

Pharmacokinetics and Administration Routes

This compound can be administered through various routes:

- Topical : For localized infections such as labial herpes.

- Oral : Commonly prescribed for genital herpes and varicella-zoster.

- Intravenous : Reserved for severe infections or when rapid action is necessary (e.g., encephalitis) .

Pharmacokinetic Properties

| Route | Bioavailability | Peak Plasma Concentration | Half-life |

|---|---|---|---|

| Oral | 15-30% | 1-2 hours | 2.5-3 hours |

| Topical | Low | Not applicable | Not applicable |

| Intravenous | 100% | Immediate | 2.5-3 hours |

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, some adverse effects have been reported:

Mechanism of Action

Acyclovir exerts its antiviral effects by mimicking the natural nucleoside guanosine. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further converted to this compound triphosphate by cellular enzymes. This compound triphosphate inhibits viral DNA polymerase by acting as a substrate, leading to chain termination during DNA synthesis. This prevents the virus from replicating and spreading .

Comparison with Similar Compounds

Similar Compounds

Valacyclovir: A prodrug of this compound with better oral bioavailability.

Famciclovir: Another antiviral drug used to treat herpesvirus infections.

Ganciclovir: Used primarily for cytomegalovirus infections

Uniqueness

This compound is unique due to its high selectivity for viral thymidine kinase, which minimizes its effects on uninfected cells. This selectivity reduces the risk of toxicity and side effects, making it a safer option for long-term use compared to other antiviral drugs .

Biological Activity

Acyclovir (ACV) is a widely used antiviral medication primarily effective against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). Its biological activity is characterized by a selective mechanism that inhibits viral replication, making it a critical therapeutic agent in managing herpesviruses. This article delves into the biological activity of this compound, including its mechanisms of action, effectiveness in clinical scenarios, resistance patterns, and relevant research findings.

This compound is an acyclic nucleoside analogue that exhibits high selectivity for herpes viruses. The drug's activation occurs through phosphorylation by a viral-specific enzyme, thymidine kinase, which is present in infected cells but not in significant amounts in uninfected human cells. This initial phosphorylation converts this compound into this compound monophosphate, which is further phosphorylated to this compound triphosphate. The triphosphate form acts as a potent inhibitor of viral DNA polymerases, leading to the termination of viral DNA synthesis while sparing host cellular DNA polymerases due to its preferential binding affinity .

Pharmacokinetics

This compound has a plasma half-life of approximately three hours and is rapidly cleared from the body, primarily through renal excretion as unchanged drug. It achieves wide distribution across body tissues, allowing for effective treatment of systemic infections . The pharmacokinetic profile supports its use in both oral and intravenous formulations.

Clinical Efficacy

1. Prophylactic Use in Hematopoietic Cell Transplantation (HCT)

A meta-analysis demonstrated that this compound prophylaxis significantly reduces the incidence of varicella zoster virus infection post-HCT. In a study involving 2,265 patients, the risk ratio for VZV disease during prophylaxis was 0.17 (95% CI: 0.12-0.24), indicating a substantial protective effect with no reported fatalities attributed to VZV during treatment .

2. Reduction of Herpes Zoster Incidence in HIV Patients

A randomized clinical trial showed that this compound prophylaxis reduced the incidence of herpes zoster among HIV-infected individuals. Out of 95 herpes zoster cases observed during the study, only 26 occurred in the this compound group compared to 69 in the placebo group, resulting in an incidence rate of 1.00 cases per 100 person-years versus 2.68 cases per 100 person-years in the placebo group .

Resistance Patterns

Resistance to this compound can occur, particularly in immunocompromised patients. A retrospective study identified cases of this compound-resistant HSV strains among individuals with immunodepression. Of 38 subjects with resistant infections, significant recurrences were noted, with over half reporting clinically manifest episodes despite treatment . The study highlighted that some resistant strains emerged even in patients who had not previously received antiviral therapy.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the standard compendial methods for identifying and quantifying acyclovir in pharmaceutical formulations?

this compound identification in bulk and formulations is validated via infrared (IR) spectroscopy and liquid chromatography (LC), while quantification employs potentiometric titration for bulk substances and spectrophotometric methods (e.g., UV-Vis) for creams, ointments, and tablets. Method selection depends on matrix complexity and regulatory requirements, with validation parameters including specificity, linearity, and recovery rates .

Q. How does this compound’s mechanism of action influence its antiviral efficacy in immunocompromised populations?

this compound requires phosphorylation by viral thymidine kinase to inhibit herpesvirus DNA polymerase. In immunocompromised patients (e.g., HIV/AIDS), suboptimal immune responses may reduce drug activation, necessitating higher doses or adjunct therapies. Pharmacodynamic studies in these populations should monitor viral load reduction and resistance markers, particularly for HSV-2 and VZV .

Q. What spectrophotometric techniques are validated for this compound quantification in diverse formulations?

UV-Vis spectrophotometry at 254 nm is widely used, with sample preparation varying by formulation:

- Creams/Ointments : Solvent extraction (e.g., methanol) to isolate this compound from hydrophobic bases.

- Tablets/Infusions : Direct dissolution in acidic buffers, followed by filtration to remove excipients. Method validation must address interference from preservatives (e.g., parabens) and stabilizers .

Advanced Research Questions

Q. How should researchers reconcile contradictions between this compound’s failure to reduce HIV incidence (HPTN 039 trial) and its survival benefits in combination antiretroviral therapy?

Methodological approaches include:

- Subgroup Analysis : Stratify by baseline viral load (e.g., >50,000 copies/mL), as survival benefits were pronounced in high viral load cohorts .

- Pharmacokinetic Synergy : Evaluate drug interactions (e.g., with zidovudine) using in vitro models with varying this compound concentrations (2–200 µM) and HIV reverse transcriptase inhibition assays .

- Endpoint Selection : Prioritize composite endpoints (e.g., HSV ulcer reduction + HIV progression) to capture multifactorial effects .

Q. What experimental designs optimize the assessment of this compound’s neurotoxic metabolites in renal-impaired patients?

- Pharmacokinetic Modeling : Measure serum and CSF levels of 9-carboxymethoxymethylguanine (CMMG), the neurotoxic metabolite, alongside creatinine clearance.

- Dialysis Studies : Conduct hemodialysis sessions (6-hour intervals) to quantify this compound/CMMG clearance rates and correlate with symptom resolution .

- Cohort Stratification : Include patients with/without pre-existing renal dysfunction to isolate toxicity mechanisms .

Q. How can pharmacokinetic variability in neonates be managed for high-dose this compound in neonatal herpes simplex virus (HSV) infections?

- Population Pharmacokinetics (PopPK) : Use sparse sampling and nonlinear mixed-effects modeling to account for developmental changes in drug clearance.

- Therapeutic Drug Monitoring (TDM) : Target trough concentrations >3 µg/mL to ensure efficacy while avoiding nephrotoxicity.

- Dosing Adjustments : For preterm infants, reduce frequency (e.g., every 12–24 hours) based on gestational age and serum creatinine trends .

Q. What meta-analytical strategies resolve disparities in this compound’s efficacy for CMV prevention across transplant studies?

- Heterogeneity Assessment : Use Cochran’s Q-test and I² statistics to evaluate variability between trials (e.g., this compound vs. ganciclovir protocols).

- Dose-Response Analysis : Stratify by this compound exposure (e.g., 3.2 g/day oral vs. valthis compound 8 g/day), as higher exposures reduce CMV disease risk (OR: 0.45, 95% CI: 0.29–0.69) .

- Sensitivity Analysis : Exclude studies with this compound-only controls to isolate confounding factors in mortality outcomes .

Q. How should in vitro studies be designed to evaluate this compound’s synergy with other antivirals?

- Cell Culture Models : Use HSV/HIV co-infected T-cell lines (e.g., MT-4) to assess phosphorylated this compound’s direct inhibition of HIV-1 reverse transcriptase .

- Concentration Gradients : Test this compound at subtherapeutic doses (1–10 µM) combined with zidovudine to identify additive or synergistic effects via Chou-Talalay analysis .

- Viral Load Metrics : Quantify HIV RNA reduction via RT-PCR and HSV DNA via plaque assay to differentiate dual antiviral activity .

Q. Methodological Considerations for Contradictory Data

Properties

IUPAC Name |

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXAQIIEYXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Record name | aciclovir | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aciclovir | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022556 | |

| Record name | Acyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.41mg/mL at 25°C, White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/, In water, 1,620 mg/L at 25 °C, Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol, 0.2 mg/mL in alcohol, 9.08e+00 g/L | |

| Record name | Acyclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACYCLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase. Acyclovir triphosphate has higher affinity for viral DNA polymerase than cellular DNA polymerase and incorporates into the DNA where the missing 2' and 3' carbons causes DNA chain termination. In other cases acyclovir triphosphate competes so strongly for viral DNA polymerase that other bases cannot associate with the enzyme, inactivating it., Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA., Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase., The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug. | |

| Record name | Acyclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACYCLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Crystals from ethanol, White, crystalline powder | |

CAS No. |

59277-89-3 | |

| Record name | Acyclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59277-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acyclovir [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059277893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acyclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acyclovir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aciclovir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4HES1O11F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACYCLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256.5-257 °C, MP: Decomposes, 256.5 - 257 °C | |

| Record name | Acyclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACYCLOVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.